Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]-
Description
Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a pteridine derivative through an ethylamine bridge. The presence of both benzoic acid and pteridine functionalities makes this compound versatile in chemical reactions and applications.
Properties
Molecular Formula |
C15H16N6O3 |
|---|---|
Molecular Weight |
328.33 g/mol |
IUPAC Name |
4-[2-(2-amino-4-oxo-4a,7-dihydro-3H-pteridin-6-yl)ethylamino]benzoic acid |
InChI |
InChI=1S/C15H16N6O3/c16-15-20-12-11(13(22)21-15)19-10(7-18-12)5-6-17-9-3-1-8(2-4-9)14(23)24/h1-4,11,17H,5-7H2,(H,23,24)(H3,16,18,20,21,22) |
InChI Key |
FBYHBGRMQYJMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2C(=O)NC(=NC2=N1)N)CCNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form carboxylate derivatives.
Reduction: The pteridine ring can be reduced to form tetrahydropteridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include carboxylate salts, tetrahydropteridine derivatives, and various amide or ester compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A simpler analog with similar chemical properties but lacking the pteridine moiety.
Pteridine derivatives: Compounds like tetrahydropteridine and folic acid, which share structural similarities with the pteridine part of the molecule.
Uniqueness
Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]- is unique due to its combined benzoic acid and pteridine functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
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